![molecular formula C13H12Cl2N2 B13733182 Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- CAS No. 3813-13-6](/img/structure/B13733182.png)
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amino group, a chloromethyl group, and an additional chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration to introduce a nitro group at the para position relative to the methyl group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Chloromethylation: The resulting compound undergoes chloromethylation to introduce the chloromethyl group at the ortho position relative to the amino group.
Amination: Finally, the chloromethyl group is converted to an amino group through nucleophilic substitution using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- involves its interaction with specific molecular targets. The amino and chloromethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a chloromethyl group.
Benzenamine, 4-chloro-N-methyl-: Similar structure but with a methyl group instead of an amino group.
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro- is unique due to the presence of both amino and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
3813-13-6 |
|---|---|
分子式 |
C13H12Cl2N2 |
分子量 |
267.15 g/mol |
IUPAC名 |
2-[(4-amino-3-chlorophenyl)methyl]-6-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-10-3-1-2-9(13(10)17)6-8-4-5-12(16)11(15)7-8/h1-5,7H,6,16-17H2 |
InChIキー |
OWESKDKDULSMLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N)CC2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


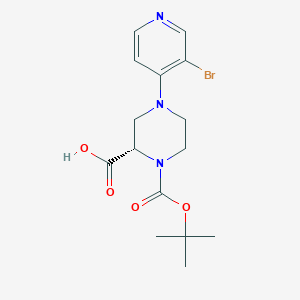
![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)



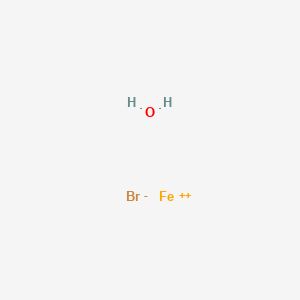
![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
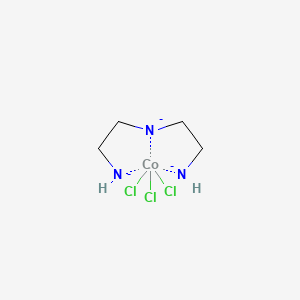


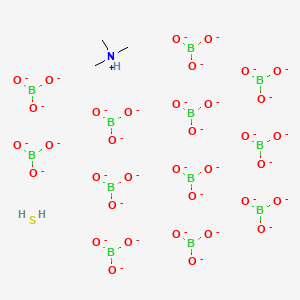

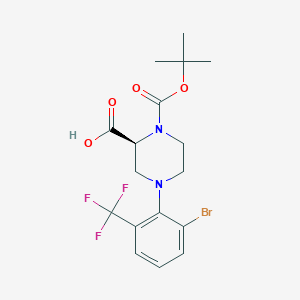
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
